

# Next-Generation Influenza Vaccines: A Comparative Analysis of mRNA Candidates

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comparative analysis of leading mRNA-based seasonal influenza vaccine candidates, with a focus on Moderna's **MR10** (mRNA-1010) and its key competitors from Pfizer and CureVac/GSK. The document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the latest efficacy data, experimental designs, and the underlying mechanism of action.

### At a Glance: mRNA Influenza Vaccine Efficacy

The landscape of influenza prevention is rapidly evolving with the advent of mRNA technology, a platform that promises faster production cycles and the potential for improved vaccine efficacy. This is particularly crucial given that traditional seasonal flu vaccines typically offer 40% to 60% protection, with effectiveness varying year to year.[1] This comparison focuses on the frontrunners in the race to bring an mRNA-based influenza vaccine to market.

### **Quantitative Efficacy and Immunogenicity Data**

The following table summarizes the most recent clinical trial data for the leading mRNA influenza vaccine candidates.



| Vaccine<br>Candidate            | Company             | Trial Phase                  | Key<br>Efficacy/Imm<br>unogenicity<br>Findings                                                                                                                                                                                                          | Age Group             | Comparator                                                     |
|---------------------------------|---------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|----------------------------------------------------------------|
| mRNA-1010<br>(MR10)             | Moderna             | Phase 3<br>(NCT066020<br>24) | Overall rVE: 26.6% (95% CI: 16.7%, 35.4%)A/H1N 1 rVE: 29.6%A/H3N 2 rVE: 22.2%B/Victo ria rVE: 29.1%                                                                                                                                                     | 50 years and<br>older | Standard-<br>dose licensed<br>seasonal<br>influenza<br>vaccine |
| Quadrivalent<br>mRNA<br>Vaccine | Pfizer/BioNTe<br>ch | Phase 3<br>(Completed)       | Demonstrate d non- inferiority and superiority to a licensed flu vaccine. Specific relative vaccine efficacy (rVE) percentages have not been publicly disclosed.[1] The primary endpoints for efficacy were not met in adults aged 65 and older. [2][3] | 18-64 years           | Licensed<br>quadrivalent<br>influenza<br>vaccine               |



| mRNA<br>Vaccine CureVac/GSK Phase 2<br>Candidate | Demonstrate d positive immune responses to influenza A and B strains compared to the standard of care, meeting all pre-defined success criteria.[4] | Age-<br>appropriate,<br>licensed<br>comparator<br>vaccine |
|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|

rVE: Relative Vaccine Efficacy

## Mechanism of Action: mRNA Vaccine-Induced Immunity

The underlying mechanism for these next-generation vaccines involves the delivery of messenger RNA (mRNA) that encodes for the influenza virus's surface protein, hemagglutinin. This process stimulates a robust immune response.





Click to download full resolution via product page

Mechanism of action for mRNA influenza vaccines.

## **Experimental Protocols**

The clinical trials for these vaccine candidates share common methodologies, including randomized, observer-blind, and active-controlled designs. Below are the key details for the pivotal studies.

### Moderna mRNA-1010 (Phase 3 - NCT06602024)

- Objective: To evaluate the safety, reactogenicity, and relative vaccine efficacy of mRNA-1010 against a licensed standard-dose seasonal influenza vaccine.
- Design: A Phase 3, randomized, observer-blind, active-controlled, case-driven study.



- Participants: Approximately 40,805 adults aged 50 years and older across 11 countries.
- Intervention: A single dose of mRNA-1010 compared to a standard-dose licensed comparator.
- Primary Endpoints:
  - Safety and reactogenicity of mRNA-1010.
  - Relative vaccine efficacy against RT-PCR-confirmed influenza-like illness caused by any influenza A or B strains.

# Pfizer Quadrivalent mRNA Vaccine (Phase 3 - Completed)

- Objective: To evaluate the efficacy, safety, tolerability, and immunogenicity of a quadrivalent modified RNA (modRNA) influenza vaccine candidate.
- Design: A pivotal Phase 3 clinical trial.
- Participants: Approximately 25,000 healthy U.S. adults.[3]
- Intervention: The quadrivalent modRNA vaccine candidate encoding for World Health Organization recommended strains for the Northern Hemisphere 2022-23 season.[3]
- Primary Endpoints:
  - Efficacy against laboratory-confirmed influenza.
  - Safety and tolerability.

### CureVac/GSK mRNA Vaccine (Phase 2)

- Objective: To assess the reactogenicity, safety, and immunogenicity of different dose levels
  of a modified, multivalent mRNA vaccine candidate.
- Design: A Phase 2 dose-confirmation study.



- Participants: Healthy younger adults (18-64 years) and older adults (65-85 years).[4]
- Intervention: Different dose levels of the investigational vaccine compared to an ageappropriate, licensed comparator vaccine.[4]
- Primary Endpoints:
  - Reactogenicity and safety.
  - Immunogenicity, as measured by antibody titers.

### **Experimental Workflow: From Candidate to Clinic**

The development and evaluation of these mRNA vaccines follow a structured workflow, from initial design to clinical assessment.





Click to download full resolution via product page

A generalized workflow for mRNA vaccine development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. pfizer.com [pfizer.com]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. Moderna's mRNA flu shot outperforms current standard at Phase III [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Next-Generation Influenza Vaccines: A Comparative Analysis of mRNA Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577354#comparing-mr10-efficacy-with-similar-compounds]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com